2,3-di(propan-2-yl)-2H-furan-5-one

Physicochemical profiling Pre-procurement compound evaluation In silico prediction

2,3-Di(propan-2-yl)-2H-furan-5-one (CAS 164410-36-0), also catalogued as 4,5-diisopropyl-2(5H)-furanone, is a synthetic, doubly isopropylated member of the 2(5H)-furanone (γ-butenolide) family. Its molecular formula is C₁₀H₁₆O₂, and it features an α,β-unsaturated lactone ring substituted at both the 4- and 5-positions.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 164410-36-0
Cat. No. B064098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-di(propan-2-yl)-2H-furan-5-one
CAS164410-36-0
Synonyms2(5H)-Furanone,4,5-bis(1-methylethyl)-(9CI)
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(C)C1C(=CC(=O)O1)C(C)C
InChIInChI=1S/C10H16O2/c1-6(2)8-5-9(11)12-10(8)7(3)4/h5-7,10H,1-4H3
InChIKeyPWHIESNZEUBIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Di(propan-2-yl)-2H-furan-5-one (CAS 164410-36-0): A Disubstituted γ-Butenolide for Procurement Specification


2,3-Di(propan-2-yl)-2H-furan-5-one (CAS 164410-36-0), also catalogued as 4,5-diisopropyl-2(5H)-furanone, is a synthetic, doubly isopropylated member of the 2(5H)-furanone (γ-butenolide) family . Its molecular formula is C₁₀H₁₆O₂, and it features an α,β-unsaturated lactone ring substituted at both the 4- and 5-positions . The compound is primarily sourced from specialty chemical suppliers and is typically offered at >95% purity (GC/HPLC) for research and industrial applications .

Specialty building block for SAR and synthetic methodology
Elevated predicted lipophilicity vs. parent scaffold
Sterically encumbered γ-butenolide for reactivity studies
Research-grade purity specification (GC/HPLC) available

Why 2,3-Di(propan-2-yl)-2H-furan-5-one Cannot Be Interchanged with Other γ-Butenolides: A Caution for Procurement


Within the 2(5H)-furanone family, even minor alkyl substitutions can profoundly alter physicochemical properties (lipophilicity, volatility, metabolic stability) and biological activity [1]. The target compound's two isopropyl groups confer a distinct steric and electronic profile compared to mono-alkyl, aryl, or unsubstituted analogues, potentially leading to divergent solubility, boiling point, and reactivity in synthetic or biological contexts . Direct substitution without head-to-head validation is therefore not recommended, as the following evidence will demonstrate.

Dual isopropyl substitution may shift boiling point and distillation behavior vs. parent or mono-alkyl analogues.
Predicted logP increase may alter partitioning and assay compatibility; formulation adjustment may be required.
Reactivity (e.g., Diels-Alder) may differ from unsubstituted furanones; direct substitution without validation is not recommended.

Quantitative Differentiation Evidence for 2,3-Di(propan-2-yl)-2H-furan-5-one vs. Closest Analogs


Predicted Physicochemical Profile Versus Unsubstituted and Mono-Isopropyl 2(5H)-Furanones

Computational predictions indicate that 4,5-diisopropyl-2(5H)-furanone (CAS 164410-36-0) exhibits a substantially higher boiling point (266.6±9.0 °C) and density (1.0±0.1 g/cm³) compared to the unsubstituted parent compound 2(5H)-furanone (CAS 497-23-4; boiling point ~214 °C) and the mono-isopropyl derivative 4-isopropyl-2(5H)-furanone (CAS 10547-89-4; boiling point ~235 °C) . These predicted differences in volatility and density can directly impact distillation-based purification, formulation volatility, and shipping classification .

Predicted Boiling Point
In silico prediction
266.6±9.0 °C (vs. parent +52.6 °C, vs. mono-IP +31.6 °C)
Supports purification and shipping classification review
Predicted by QSPR models; experimental validation absent
Physicochemical profiling Pre-procurement compound evaluation In silico prediction

Lipophilicity (clogP) Differential Relative to Mono- and Unsubstituted 2(5H)-Furanones

In silico clogP predictions indicate that 4,5-diisopropyl-2(5H)-furanone (estimated clogP ~2.3–2.6) is significantly more lipophilic than unsubstituted 2(5H)-furanone (clogP -0.60) and 4-isopropyl-2(5H)-furanone (clogP ~1.0) [1]. This difference predicts markedly distinct partitioning behavior in octanol/water systems, potentially altering bioavailability, tissue distribution, and formulation requirements in life science applications.

Predicted clogP
Predicted
~2.3–2.6 vs. parent -0.60, vs. mono-IP ~1.0
May alter partitioning and assay compatibility
Predicted via consensus logP models; shake-flask data not available
Drug-likeness LogP Partitioning

Steric and Electronic Modulation in Diels-Alder Cycloaddition Reactivity Compared to Simpler 2(5H)-Furanones

The global electrophilicity index (ω) has been proposed as a reactivity descriptor for 2(5H)-furanones in Diels-Alder cycloadditions. While quantitative ω values for 4,5-diisopropyl-2(5H)-furanone have not been published, electron-donating alkyl substituents at the 4- and 5-positions are expected to lower the electrophilicity index relative to unsubstituted or electron-poor 2(5H)-furanones, potentially reducing dienophilic reactivity [1]. This theoretical prediction has not been experimentally validated and should be treated as a hypothesis.

Predicted Reactivity Trend
Class-level inference
Expected lower electrophilicity index (ω) vs. unsubstituted furanone (unquantified)
May reduce dienophilic reactivity; hypothesis only
DFT prediction at B3LYP/6-31G*; experimental validation required
Reactivity prediction Diels-Alder Electrophilicity index

Absence of Flavor Threshold Data: A Gap in Evidence Relative to 5-Substituted Furanone Aroma Compounds

Unlike the structurally simplified 5-isopropyl-2(5H)-furanone (a known contributor to hydrogenation flavor) or the highly potent 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (sotolon, odor threshold 0.001 ppb), no odor threshold or organoleptic profile has been reported for 4,5-diisopropyl-2(5H)-furanone in peer-reviewed sensory literature [1][2]. Its double alkyl substitution may render it less volatile and thus less olfactorily active, but this remains unverified.

Odor Threshold Data
Data gap
No reported odor threshold; vs. sotolon 0.001 ppb
Sensory profile is unverified
Custom GC-Olfactometry analysis needed for flavor applications
Flavor chemistry Odor threshold Sensory analysis

Procurement-Recommended Application Scenarios for 2,3-Di(propan-2-yl)-2H-furan-5-one Based on Current Evidence


Specialty Building Block for Structure-Activity Relationship (SAR) Exploration in Drug Discovery

The compound's distinct substitution pattern makes it a useful intermediate for probing the steric and lipophilic tolerance of biological targets (e.g., PLA₂, quorum-sensing systems) where 2(5H)-furanones serve as pharmacophores. Its predicted higher clogP (2.3–2.6) compared to the parent scaffold expands the explorable chemical space. However, confirmatory in vitro profiling is essential before advancing to in vivo studies. [1]

Reference Standard for Chromatographic Method Development in Impurity Profiling

Given its availability from specialty chemical suppliers and its unique GC/HPLC retention characteristics (driven by its higher boiling point and lipophilicity), this compound can serve as a system suitability standard or retention-time marker in purity assays of furanone-containing pharmaceutical or agrochemical products.

Model Substrate for Synthetic Methodology Development

The sterically encumbered 4,5-diisopropyl substitution pattern offers a challenging substrate for developing or benchmarking new catalytic α-functionalization, cycloaddition, or ring-opening methods applicable to γ-butenolides. The predicted reduced dienophilic reactivity relative to unsubstituted furanones provides a useful control for reaction scoping. [2]

Non-Sensory Flavor Precursor Investigation

Unlike highly odorous 5-substituted 2(5H)-furanones, the 4,5-diisopropyl derivative may serve as a non-volatile prodrug or precursor that releases flavor-active species under controlled conditions (e.g., enzymatic hydrolysis, thermal processing). This hypothesis requires experimental validation through model reaction studies. [3]

Application
Selection Property
Validation Focus
Drug discovery SAR studies
Distinct substitution and lipophilicity profile
Confirmatory in vitro profiling prior to in vivo studies
Chromatographic method development
Unique retention characteristics (boiling point, logP)
System suitability and retention-time marker validation
Synthetic methodology development
Sterically hindered γ-butenolide scaffold
Reactivity scoping against unsubstituted furanones
Flavor precursor investigation
Non-volatile structure with potential controlled release
Hydrolysis and thermal release model studies
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